molecular formula C7H18Cl2N2 B13504735 (R)-2-(3-Methylpyrrolidin-1-yl)ethanamine dihydrochloride

(R)-2-(3-Methylpyrrolidin-1-yl)ethanamine dihydrochloride

Cat. No.: B13504735
M. Wt: 201.13 g/mol
InChI Key: NOPQPVSXTSHXAS-XCUBXKJBSA-N
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Description

2-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-amine dihydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-amine dihydrochloride typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the ring construction from cyclic or acyclic precursors, which involves cyclization reactions under specific conditions . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

2-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound for its targets, leading to its biological effects . The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives, such as:

  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

2-[(3R)-3-methylpyrrolidin-1-yl]ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which can influence its biological activity and interactions with molecular targets. The presence of the pyrrolidine ring and its specific substituents can lead to different binding modes and biological profiles compared to other similar compounds .

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

2-[(3R)-3-methylpyrrolidin-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-7-2-4-9(6-7)5-3-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m1../s1

InChI Key

NOPQPVSXTSHXAS-XCUBXKJBSA-N

Isomeric SMILES

C[C@@H]1CCN(C1)CCN.Cl.Cl

Canonical SMILES

CC1CCN(C1)CCN.Cl.Cl

Origin of Product

United States

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